molecular formula C21H23NO3 B15295142 Ethyl 1-benzyl-4-oxo-5-phenylpiperidine-3-carboxylate

Ethyl 1-benzyl-4-oxo-5-phenylpiperidine-3-carboxylate

Cat. No.: B15295142
M. Wt: 337.4 g/mol
InChI Key: ZYBOQWRVUGERRB-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4-oxo-5-phenylpiperidine-3-carboxylate is a complex organic compound with the molecular formula C21H23NO3 It is a member of the piperidine family, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzyl-4-oxo-5-phenylpiperidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-4-oxo-5-phenylpiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Ethyl 1-benzyl-4-oxo-5-phenylpiperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and neuroprotective properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-4-oxo-5-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate: Similar structure but different functional groups.

    1-Benzyl-4-ethoxycarbonyl-3-piperidone: Another piperidine derivative with distinct properties.

Uniqueness

Ethyl 1-benzyl-4-oxo-5-phenylpiperidine-3-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

ethyl 1-benzyl-4-oxo-5-phenylpiperidine-3-carboxylate

InChI

InChI=1S/C21H23NO3/c1-2-25-21(24)19-15-22(13-16-9-5-3-6-10-16)14-18(20(19)23)17-11-7-4-8-12-17/h3-12,18-19H,2,13-15H2,1H3

InChI Key

ZYBOQWRVUGERRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(CC(C1=O)C2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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